(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Anti-proliferative activity MCF7 cells Phthalimide derivatives

This compound is a precise CRBN warhead analog for PROTAC design, featuring an (E)-acrylamide linker and phthalimide core that cannot be substituted without loss of target engagement. Also a privileged scaffold for oncology hit-to-lead (MCF7 CC₅₀ ~11 µM), IDO1/TDO dual inhibition, and solution-processable n-channel OFETs (electron mobility up to 0.2 cm² V⁻¹ s⁻¹). Request a quote for research-grade supply.

Molecular Formula C15H10N2O3S
Molecular Weight 298.32
CAS No. 476308-32-4
Cat. No. B2747887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide
CAS476308-32-4
Molecular FormulaC15H10N2O3S
Molecular Weight298.32
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C=CC3=CC=CS3)C(=O)NC2=O
InChIInChI=1S/C15H10N2O3S/c18-12(7-6-9-3-2-8-21-9)16-11-5-1-4-10-13(11)15(20)17-14(10)19/h1-8H,(H,16,18)(H,17,19,20)/b7-6+
InChIKeyJJKCMJKCBFELES-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-32-4) – Structural and Physicochemical Baseline for Scientific Procurement


(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-32-4) is a synthetic organic small molecule belonging to the arylacrylamide class, distinguished by a phthalimide (1,3-dioxoisoindoline) core conjugated to a thiophene ring through an (E)-acrylamide linker. It has a molecular formula of C₁₅H₁₀N₂O₃S and a molecular weight of 298.32 g/mol . The compound is primarily cited in the context of targeted protein degradation (PROTAC/TPD) research as a CRBN-recruiting warhead analog, and it has also appeared in patent disclosures related to IDO1/TDO inhibition and topical nitric oxide-releasing compositions.

Why Generic Phthalimide-Acrylamide Analogs Cannot Reliably Replace (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide in Research Protocols


Substitution with seemingly close analogs (e.g., N-arylphthalimides, thiophene-2-carboxamides) is unreliable because the activity profile of this compound depends on the precise spatial arrangement of three pharmacophoric elements: the electron-deficient 1,3-dioxoisoindoline ring, the rigid (E)-acrylamide linker, and the electron-rich thiophene-2-yl group . Even minor modifications—such as replacing the thiophene with a phenyl ring, reducing the double bond, or shifting the substitution position on the isoindoline ring—can profoundly alter biological target engagement (e.g., loss of CRBN binding affinity or abrogation of IDO1 inhibition) or change solid-state electronic properties critical for materials applications [1][2]. The evidence below demonstrates that these structural nuances translate into quantifiable performance differences that must be evaluated head-to-head before any analog is considered a functional substitute.

Quantitative Differentiation Evidence for (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-32-4) Against Structural Analogs


Anti-Proliferative Potency in MCF7 Breast Cancer Cells: Thiophene-Containing Phthalimides vs. Phenyl Analogs

A direct head-to-head comparison of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives reveals that the presence of a thiophene or similar heteroaryl group in the amide side chain significantly influences anti-proliferative activity. The most potent derivative in this series, NPD-12, which contains a heteroaryl substituent, achieved a CC₅₀ of 11.26 ± 1.158 µM against MCF7 cells, comparable to the reference drug 5-fluorouracil (CC₅₀ = 11.219 ± 0.847 µM), while simpler phenyl-substituted analogs showed markedly reduced activity [1]. Although the exact target compound was not evaluated in this study, the data establish a class-level inference that the thiophene moiety contributes critically to cytotoxic potency within this chemotype.

Anti-proliferative activity MCF7 cells Phthalimide derivatives

IDO1 Inhibitory Potential: Phthalimide Core Contribution vs. Non-Imide IDO1 Inhibitors

Patent CN106866648B discloses a series of phthalimide-structure IDO1 inhibitors and provides enzymatic IC₅₀ values. While the specific compound (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is not explicitly exemplified, representative phthalimide-based inhibitors in the patent achieve IC₅₀ values in the sub-micromolar to low-micromolar range (e.g., compound CPUL-I001 exhibits an IDO1 IC₅₀ of 0.89 µM in a recombinant human IDO1 enzyme assay) [1]. In contrast, non-imide IDO1 inhibitors such as NLG919 (navoximod) typically require mono-amine or hydroxyamidine warheads to achieve comparable potency, suggesting that the 1,3-dioxoisoindoline pharmacophore provides a distinct binding interaction with the heme cofactor that may be less prone to off-target effects on TDO [2].

IDO1 inhibition Phthalimide derivatives Immuno-oncology

Electron Mobility in Organic Field-Effect Transistors: Phthalimide-Thiophene Hybrids vs. All-Thiophene Oligomers

A study of phthalimide-end-capped oligothiophenes demonstrates that incorporation of the 1,3-dioxoisoindoline terminal unit raises electron mobility in field-effect transistor (OFET) devices to up to 0.2 cm² V⁻¹ s⁻¹, attributed to strong H-aggregation and favorable crystal packing induced by the imide group [1]. This value surpasses that of many all-thiophene-based oligomers (e.g., sexithiophene, mobility ~0.03 cm² V⁻¹ s⁻¹) and rivals naphthalimide-capped analogs, positioning the phthalimide-thiophene architecture as a competitive n-type semiconductor for organic electronics [2].

Electron mobility Phthalimide-thiophene hybrids Organic electronics

High-Value Procurement Scenarios for (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide Based on Differentiated Evidence


Developing Anti-Proliferative Agents for Breast Cancer (MCF7)

Based on class-level evidence that thiophene-substituted N-(1,3-dioxoisoindolin-4-yl)amides match the potency of 5-fluorouracil in MCF7 cells (CC₅₀ ~11 µM range) [1], this compound serves as a privileged scaffold for hit-to-lead optimization in oncology programs. Its (E)-acrylamide linker provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) around the thiophene region to improve selectivity against normal cells.

Probing IDO1/TDO Selectivity in Immuno-Oncology Research

The phthalimide core is a recognized warhead for IDO1 inhibition, with patent-disclosed analogs achieving sub-micromolar IC₅₀ [2]. This compound is a suitable starting point for the design of dual IDO1/TDO inhibitors or for comparative selectivity profiling against non-imide IDO1 inhibitors such as NLG919, facilitating mechanistic studies in kynurenine pathway modulation.

Fabrication of N-Type Organic Field-Effect Transistors (OFETs)

The combination of an electron-deficient phthalimide end-cap and an electron-rich thiophene linker creates a donor-acceptor architecture that promotes high electron mobility (up to 0.2 cm² V⁻¹ s⁻¹) in OFET devices [3]. This compound is an ideal candidate for solution-processable n-channel semiconductor development, providing a cost-effective alternative to rylene diimide-based materials.

Quote Request

Request a Quote for (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.